molecular formula C7H12ClF2N3 B13467070 {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride

{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride

Cat. No.: B13467070
M. Wt: 211.64 g/mol
InChI Key: XVTFRDCJXPHCRI-UHFFFAOYSA-N
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Description

{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, along with a methylamine moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogenation reaction, where a suitable difluoromethylating agent is used.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Formation of the Methylamine Moiety:

Industrial Production Methods

Industrial production of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine moiety, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can convert the pyrazole ring or the difluoromethyl group to their respective reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Imines, oximes, and carboxylic acids.

    Reduction: Reduced pyrazole derivatives and difluoromethylated compounds.

    Substitution: Various substituted amines and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the pyrazole ring provides structural stability. The methylamine moiety allows for hydrogen bonding and electrostatic interactions, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
  • {[3-(chloromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride
  • {[3-(bromomethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride

Uniqueness

Compared to similar compounds, {[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride exhibits unique properties due to the presence of the difluoromethyl group. This group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12ClF2N3

Molecular Weight

211.64 g/mol

IUPAC Name

1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C7H11F2N3.ClH/c1-10-3-5-4-12(2)11-6(5)7(8)9;/h4,7,10H,3H2,1-2H3;1H

InChI Key

XVTFRDCJXPHCRI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1C(F)F)C.Cl

Origin of Product

United States

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